molecular formula C23H24N4O B11009694 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide

Cat. No.: B11009694
M. Wt: 372.5 g/mol
InChI Key: DHVJLAHTOJUMIE-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidoindazole core and a phenethylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidoindazole core, followed by the introduction of the phenethylpropanamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Conditions may vary from acidic to basic environments.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions typically involve anhydrous solvents and controlled temperatures.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions may involve polar or non-polar solvents and varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

    Receptor Binding: The compound may bind to specific receptors, modulating signal transduction and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

The compound 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide is a member of the pyrimidine and indazole chemical families, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₅N₃O₂
  • Molecular Weight : 269.30 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine and indazole exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various derivatives that showed effective antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) for these compounds was found to be between 1 to 5 µmol/mL, indicating potent activity comparable to standard antibiotics such as cefotaxime sodium and nystatin .

CompoundMIC (µmol/mL)Standard Drug MIC (µmol/mL)
This compound1 - 51 - 3

Antitumor Activity

The potential antitumor activity of the compound has been explored through various in vitro studies. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Molecular docking studies suggest that this compound interacts effectively with target proteins involved in tumor growth regulation .

Anti-inflammatory Properties

In addition to antimicrobial and antitumor activities, compounds related to this structure have shown promising anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Laboratory assays demonstrated a reduction in inflammation markers when tested on animal models .

Case Studies

One notable case study involved testing a series of similar compounds derived from pyrimidine and indazole frameworks. The results indicated a strong correlation between structural modifications and biological activity. Specifically, compounds with additional functional groups exhibited enhanced antimicrobial and anti-inflammatory properties .

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C23H24N4O/c1-16-19(12-13-22(28)24-15-14-18-8-4-3-5-9-18)17(2)27-23(25-16)20-10-6-7-11-21(20)26-27/h3-11H,12-15H2,1-2H3,(H,24,28)

InChI Key

DHVJLAHTOJUMIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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